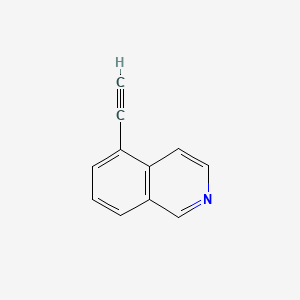

5-Ethynylisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

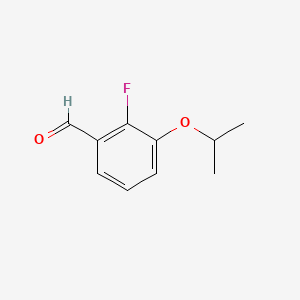

5-Ethynylisoquinoline is a chemical compound with the molecular formula C11H7N . It has a molecular weight of 153.18 . The compound is white to off-white to yellow in color and appears as a powder or crystals .

Molecular Structure Analysis

The InChI code for 5-Ethynylisoquinoline is 1S/C11H7N/c1-2-9-4-3-5-10-8-12-7-6-11(9)10/h1,3-8H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

5-Ethynylisoquinoline is a white to off-white to yellow powder or crystals . It has a molecular weight of 153.18 . The compound should be stored in a refrigerator .Scientific Research Applications

Antidepressant and Cognitive Properties : N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives, including compounds related to isoquinoline, demonstrated potent and selective antagonism of 5-HT6 receptors. These compounds, such as 25 (4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline), showed pro-cognitive and antidepressant-like properties in vivo (Zajdel et al., 2016).

Antitumor Activity : A series of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, acting as platelet activating factor (PAF) receptor antagonists, exhibited notable antitumor activity against various tumor cell lines. Notably, 5-[4'-(Piperidinomethyl)phenyl]-2,3-dihydroimidazo[2,1- a]isoquinoline (SDZ 62-434, 53) showed effectiveness in mouse fibrosarcoma assay and is in phase I clinical trials for cancer patients (Houlihan et al., 1995).

Apoptosis and Cell Cycle Arrest in Cancer : 9-Ethynyl noscapine, a noscapine analog, demonstrated significant anticancer activity against cervical cancer cells (HeLa). It induced G2/M cell cycle arrest and apoptosis by disrupting tubulin polymerization and downregulating proteins like bcl2 and pro-caspase 3 (Nagireddy et al., 2021).

Anticandidal Activity : 1,2,3-Triazole–quinazolinone conjugates showed potent anticandidal activity, particularly compound 5n, which demonstrated significant disruption in the ergosterol biosynthetic pathway through inhibition of lanosterol 14α-demethylase, a key enzyme in fungal cell membrane synthesis (Masood et al., 2018).

Antipsychotic Properties of Aripiprazole : Aripiprazole, an antipsychotic drug, was found to be a high-affinity partial agonist at human dopamine D2 receptors. This study demonstrated the unique activity profile of aripiprazole, which differs significantly from other antipsychotics, in part due to its partial agonist activity at receptors (Burris et al., 2002).

Safety and Hazards

The safety information for 5-Ethynylisoquinoline indicates that it has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, and H335 may cause respiratory irritation .

properties

IUPAC Name |

5-ethynylisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-4-3-5-10-8-12-7-6-11(9)10/h1,3-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMNMHGMBRLEPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680920 |

Source

|

| Record name | 5-Ethynylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethynylisoquinoline | |

CAS RN |

1203579-37-6 |

Source

|

| Record name | 5-Ethynylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203579-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethynylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxybicyclo[2.2.2]octan-1-amine](/img/structure/B598087.png)

![2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B598089.png)

![2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B598093.png)

![Imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B598100.png)